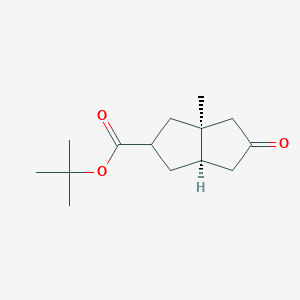![molecular formula C6H9NO2 B15229186 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid, compact structure, which makes it an interesting subject for various chemical and biological studies. The presence of the carboxylic acid group adds to its reactivity and potential for derivatization.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, which facilitates the cycloaddition process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of photochemical cycloaddition can be scaled up for larger production. The use of continuous flow photochemistry is a potential method for industrial-scale synthesis, ensuring consistent and efficient production .
化学反応の分析
Types of Reactions: 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The nitrogen atom and the carboxylic acid group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, such as amides, esters, and amines .
科学的研究の応用
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with various molecular targets. The rigid structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity and specificity .
類似化合物との比較
2-Thia-3-azabicyclo[2.1.1]hexane-2,2-dioxide: This compound features a sulfur atom in place of the nitrogen atom and has similar structural rigidity.
Azabicyclo[2.1.1]hexane piperazinium methanesulfonate: This compound is used in medicinal chemistry for its electrophilic properties and ability to undergo ring-opening reactions.
Uniqueness: 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a reactive carboxylic acid group. This combination makes it a versatile building block for various chemical and biological applications, distinguishing it from other similar compounds .
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
2-azabicyclo[2.1.1]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9) |
InChIキー |
YGOZJCRQJHXVJY-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1NC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B15229105.png)
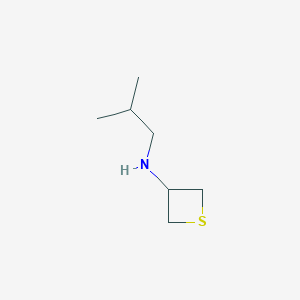
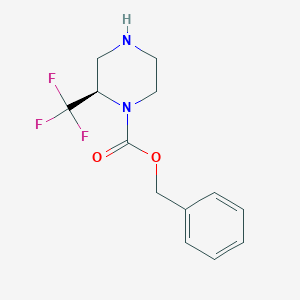

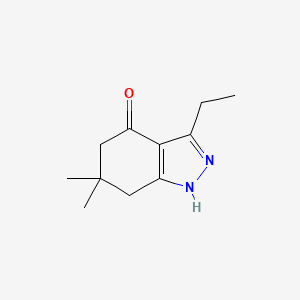

![2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15229157.png)
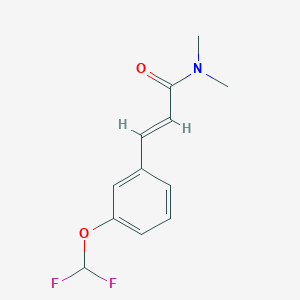
![Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B15229172.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)

![2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid](/img/structure/B15229189.png)

